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Compound of Interest

Compound Name:

N-

ACETYLAMINOMETHYLPHOSP

HONATE

Cat. No.: B116943 Get Quote

An In-depth Technical Guide to N-acetylaminomethylphosphonate

This technical guide provides a comprehensive overview of the physicochemical properties of

N-acetylaminomethylphosphonate, along with detailed experimental protocols for assessing

its potential as a urease and protein kinase inhibitor. This document is intended for

researchers, scientists, and professionals in the field of drug development and biochemical

research.

Physicochemical Properties
N-acetylaminomethylphosphonate, also known as (acetamidomethyl)phosphonic acid, is a

phosphonic acid derivative.[1][2] It is structurally related to (aminomethyl)phosphonic acid, with

an acetyl group attached to the amino group.[1][2] This compound is of interest in biochemical

research due to its potential inhibitory properties against enzymes such as ureases and protein

kinases.[1]

Table 1: Physicochemical Data for N-acetylaminomethylphosphonate
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Property Value Source

Molecular Formula C3H8NO4P [2][3][4]

Molecular Weight 153.07 g/mol [2][4]

Monoisotopic Mass 153.01909473 Da [2][3]

CAS Number 57637-97-5 [1][3]

IUPAC Name
acetamidomethylphosphonic

acid
[2]

Canonical SMILES CC(=O)NCP(=O)(O)O [2][3]

Hydrogen Bond Donors 3 [3]

Hydrogen Bond Acceptors 4 [3]

Rotatable Bond Count 2 [3]

Topological Polar Surface Area 86.6 Å² [2][3]

Potential Biological Activity
N-acetylaminomethylphosphonate has been identified as a potential inhibitor of both ureases

and protein kinases.[1] Urease inhibitors are valuable in agriculture to prevent the rapid

hydrolysis of urea-based fertilizers, reducing ammonia volatilization and improving nitrogen

uptake efficiency by plants.[5] In the biomedical field, urease inhibitors are investigated for their

potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling

pathways by catalyzing the phosphorylation of proteins. Their dysregulation is implicated in

numerous diseases, including cancer, making them important targets for drug development.

Experimental Protocols
While specific experimental data for N-acetylaminomethylphosphonate is not widely

published, the following are detailed, standard protocols for assessing the inhibitory activity of a

compound like N-acetylaminomethylphosphonate against urease and protein kinases.
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Urease Inhibition Assay
This protocol is based on the Berthelot method, which measures the concentration of ammonia

produced from the hydrolysis of urea by urease.

Materials:

Jack bean urease

Urea solution (e.g., 50 mM in HEPES buffer)

Phosphate buffer (e.g., 50 mM, pH 7.4)

N-acetylaminomethylphosphonate (test compound)

Thiourea or Acetohydroxamic acid (positive control)

Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)

Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)

96-well microplate

Microplate spectrophotometer

Procedure:

Prepare serial dilutions of N-acetylaminomethylphosphonate in an appropriate solvent

(e.g., DMSO).

In a 96-well plate, add 10 µL of the test compound solution to each well. For the positive

control, add a known urease inhibitor like thiourea. For the negative control (100% activity),

add 10 µL of the solvent.

Add 10 µL of jack bean urease solution (e.g., 1 unit/well) to each well.

Mix and pre-incubate the plate at 37°C for 10 minutes.
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Initiate the enzymatic reaction by adding 20 µL of 50 mM urea solution to each well and

continue the incubation at 37°C for 15 minutes.

To determine the ammonia concentration, add 50 µL of the phenol reagent followed by 50 µL

of the alkali reagent to each well.

Incubate the plate at 37°C for 30 minutes to allow for color development.

Measure the absorbance at a wavelength of 625 nm using a microplate spectrophotometer.

[1]

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 -

(Absorbance of test sample / Absorbance of negative control)] x 100

Protein Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring kinase activity by quantifying the

incorporation of radiolabeled phosphate from [γ-³²P]-ATP into a substrate.

Materials:

Purified protein kinase of interest

Specific substrate peptide or protein for the kinase

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-

mercaptoethanol)

[γ-³²P]-ATP

N-acetylaminomethylphosphonate (test compound)

Staurosporine or other known kinase inhibitor (positive control)

LDS sample buffer

SDS-PAGE gels

Phosphorimager or autoradiography film
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Procedure:

Prepare serial dilutions of N-acetylaminomethylphosphonate in the kinase assay buffer.

Set up the kinase reaction in a microcentrifuge tube. For a 25 µL reaction, combine:

5 µL of diluted test compound or control

10 µL of a solution containing the protein kinase (e.g., 200 ng) and substrate (e.g., 2 µg) in

kinase assay buffer.[2]

Pre-incubate the mixture at 30°C for 10 minutes.

Initiate the reaction by adding 10 µL of [γ-³²P]-ATP solution (to a final concentration of 0.1

mM).[2]

Incubate the reaction at 30°C for 30 minutes.[2]

Terminate the reaction by adding 7 µL of 4x LDS sample buffer.[2]

Heat the samples at 95°C for 5 minutes.

Separate the proteins by SDS-PAGE.

Visualize the total protein by staining with Coomassie Blue.

Detect the incorporated radioactivity by exposing the dried gel to a phosphorimager screen

or autoradiography film.

Quantify the band corresponding to the phosphorylated substrate to determine the level of

kinase inhibition.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative experimental workflow for screening kinase

inhibitors and a key signaling pathway that is regulated by kinases, which could be a target for

compounds like N-acetylaminomethylphosphonate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b116943?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=5897543&type=30
https://bio-protocol.org/exchange/minidetail?id=5897543&type=30
https://bio-protocol.org/exchange/minidetail?id=5897543&type=30
https://bio-protocol.org/exchange/minidetail?id=5897543&type=30
https://www.benchchem.com/product/b116943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for a radiometric protein kinase inhibition assay.

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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